molecular formula C13H18N2O2 B8329555 4-(3-Dimethylamino-propoxy)3-methoxy-benzonitrile

4-(3-Dimethylamino-propoxy)3-methoxy-benzonitrile

Cat. No. B8329555
M. Wt: 234.29 g/mol
InChI Key: CWEJUFXPYKAGEQ-UHFFFAOYSA-N
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Patent
US09187478B2

Procedure details

15 g 4-Fluoro-3-methoxybenzonitrile and 12 mL 3-dimethylamino-1-propanol was dissolved 150 mL tetrahydrofuran. 21.7 g Potassium hexamethyldisilazide was added and the mixture was stirred at 65° C. for 6 h. the mixture was concentrated to 50 mL and the residue diluted in ethyl acetate, washed with water and saturated sodium chloride solution and the organic phase dried over magnesium sulfate.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].[CH3:12][N:13]([CH3:18])[CH2:14][CH2:15][CH2:16][OH:17].C[Si](C)(C)[N-][Si](C)(C)C.[K+]>O1CCCC1>[CH3:12][N:13]([CH3:18])[CH2:14][CH2:15][CH2:16][O:17][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)OC
Name
Quantity
12 mL
Type
reactant
Smiles
CN(CCCO)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
21.7 g
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 6 h. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to 50 mL
ADDITION
Type
ADDITION
Details
the residue diluted in ethyl acetate
WASH
Type
WASH
Details
washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CN(CCCOC1=C(C=C(C#N)C=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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